molecular formula C13H19NS2 B14679733 2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- CAS No. 31664-91-2

2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-

Cat. No.: B14679733
CAS No.: 31664-91-2
M. Wt: 253.4 g/mol
InChI Key: PAGMMPQHTZYLQP-UHFFFAOYSA-N
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Description

2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- is a compound belonging to the class of thiophenethiols. Thiophenethiols are highly reactive compounds widely used in organic synthesis due to their unique chemical properties. This particular compound features a thiophene ring substituted with a thiol group, an ethyl group, and a cyclohexylimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for thiophenethiols involves the reaction of halogenothiophenes with hydrogen sulfide (H₂S) or lower alkyl mercaptans in the gas phase. This reaction proceeds via a radical mechanism. For instance, 2-chlorothiophene reacts with isopropyl mercaptan at 540°C in a quartz tube to yield 2-thiophenethiol . The yield of thiophenethiols is generally higher with alkyl mercaptans than with H₂S due to the lower bond energy of the C-S bond compared to the S-H bond in H₂S .

Industrial Production Methods

Industrial production of thiophenethiols often involves the high-temperature reaction of halogenothiophenes with H₂S. this method yields low amounts of thiophenethiols due to their thermal instability and the formation of side-products such as bis(2-thienyl) sulfides . An alternative method involves the hydrothiolysis of bis(2-thienyl) disulfides in the presence of excess sulfur, which provides additional thiyl radicals .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- undergoes various types of chemical reactions, including:

    Oxidation: Thiophenethiols can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: Thiophenethiols can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides .

Major Products

The major products formed from these reactions include disulfides from oxidation and substituted thiophenes from nucleophilic substitution .

Scientific Research Applications

2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophenethiols .

Properties

CAS No.

31664-91-2

Molecular Formula

C13H19NS2

Molecular Weight

253.4 g/mol

IUPAC Name

3-(cyclohexyliminomethyl)-5-ethylthiophene-2-thiol

InChI

InChI=1S/C13H19NS2/c1-2-12-8-10(13(15)16-12)9-14-11-6-4-3-5-7-11/h8-9,11,15H,2-7H2,1H3

InChI Key

PAGMMPQHTZYLQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)S)C=NC2CCCCC2

Origin of Product

United States

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